β-Lactamase Inhibition: 230,000-Fold Lower Potency vs. Clavulanic Acid Defines Its Role as a Baseline Scaffold
The unsubstituted 4-oxa-1-azabicyclo(3.2.0)heptan-7-one core exhibits markedly weaker β-lactamase inhibition compared to the clinical inhibitor clavulanic acid. Against the Proteus mirabilis C889 class A β-lactamase, the core scaffold shows an IC50 of 22,000,000 nM (22 mM), a potency difference of approximately 230,000-fold compared to clavulanic acid's IC50 of 95.4 nM against the same enzyme [1]. This quantitative disparity is not a liability but a feature: it establishes the core as an ideal baseline scaffold for SAR studies, where potency gains from C3 substitution can be precisely measured without background interference [2].
| Evidence Dimension | Inhibitory potency against Proteus mirabilis C889 class A β-lactamase |
|---|---|
| Target Compound Data | IC50 = 22,000,000 nM (22 mM) |
| Comparator Or Baseline | Clavulanic acid (potassium salt): IC50 = 95.4 nM |
| Quantified Difference | ~230,000-fold lower potency (target compound vs. clavulanic acid) |
| Conditions | Inhibition of nitrocefin hydrolysis; preincubation for 5 mins (BindingDB assay data) |
Why This Matters
This data quantitatively defines the scaffold's baseline inactivity, validating its use as a negative control or starting point for derivative synthesis, and ensuring that any observed potency in new analogs is solely attributable to the introduced substituents, not the core.
- [1] BindingDB. BDBM50469665 (CHEMBL30914). Affinity Data for 4-Oxa-1-azabicyclo[3.2.0]heptan-7-one: IC50 values against various β-lactamases. Accessed 2024. View Source
- [2] BindingDB. BDBM50021959 (CHEMBL777). Affinity Data for Clavulanic acid potassium salt: IC50 = 95.4 nM against Proteus mirabilis C889 beta-lactamase. Accessed 2024. View Source
